molecular formula C24H25N3O2S B2569580 N-(3,3-diphenylpropyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946264-39-7

N-(3,3-diphenylpropyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2569580
CAS RN: 946264-39-7
M. Wt: 419.54
InChI Key: HLHWWXODEIXMDI-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.54. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Formation

  • Heterocyclic Derivatives of Guanidine : The study by Banfield, Fallon, and Gatehouse (1987) involved the structural analysis of compounds similar to N-(3,3-diphenylpropyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide, focusing on crystal structure determination through X-ray analysis. This research provides insights into the molecular configuration and formation mechanisms of such compounds (Banfield, Fallon, & Gatehouse, 1987).

Synthesis and Characterization

  • Synthesis Based on 4-Aryl-Substituted 3,4-Dihydropyrimidine(1H)-2-Thiones : Kulakov et al. (2009) described the synthesis of thiazolo[3,2-a]pyrimidines, closely related to the compound , via reactions involving 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones. The study emphasizes the synthesis process and structural characterization, providing a framework for understanding similar compounds' synthesis (Kulakov et al., 2009).

Biological Activities and Applications

  • Antimicrobial Activity : Research by Bondock et al. (2008) explored the antimicrobial properties of compounds similar to the specified chemical, particularly focusing on newly synthesized heterocycles incorporating an antipyrine moiety. These findings are significant for understanding the potential biological applications of such compounds (Bondock, Rabie, Etman, & Fadda, 2008).

  • Antitumor Evaluation : A study conducted by El-Morsy, El-Sayed, and Abulkhair (2017) evaluated the antitumor activity of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the compound of interest. This research highlights the potential use of such compounds in cancer treatment, emphasizing their antitumor efficacy (El-Morsy, El-Sayed, & Abulkhair, 2017).

  • Antisecretory Activity : Sugiyama et al. (1989) investigated thiazolo[3,2-a]pyrimidin-5-one derivatives, structurally akin to the specified compound, for their gastric antisecretory activity. This research is valuable for understanding the potential medicinal applications of similar compounds in treating gastric disorders (Sugiyama et al., 1989).

properties

IUPAC Name

N-(3,3-diphenylpropyl)-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-17-15-26-24-27(23(17)29)20(16-30-24)14-22(28)25-13-12-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,15,20-21H,12-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHWWXODEIXMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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